molecular formula C16H15NO B091531 3-Benzyl-3-phenylazetidin-2-one CAS No. 17197-61-4

3-Benzyl-3-phenylazetidin-2-one

Cat. No. B091531
CAS RN: 17197-61-4
M. Wt: 237.3 g/mol
InChI Key: MNAKQZFPMNVHMW-UHFFFAOYSA-N
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Description

3-Benzyl-3-phenylazetidin-2-one is a chemical compound that belongs to the class of azetidinones. It has attracted significant attention in the scientific research community due to its potential applications in various fields.

Mechanism Of Action

The mechanism of action of 3-Benzyl-3-phenylazetidin-2-one is not fully understood. However, it is believed to act by inhibiting specific enzymes or proteins involved in various biological processes. For instance, it has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels, which can improve cognitive function and memory.

Biochemical And Physiological Effects

3-Benzyl-3-phenylazetidin-2-one has been shown to have various biochemical and physiological effects. In vitro studies have shown that it exhibits cytotoxic activity against cancer cells, inhibits the growth of bacteria and fungi, and has antiviral activity against HIV. In vivo studies have shown that it can improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages And Limitations For Lab Experiments

One of the advantages of 3-Benzyl-3-phenylazetidin-2-one is its ease of synthesis and availability. It can be synthesized in large quantities, making it suitable for high-throughput screening in drug discovery. However, one limitation is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the research on 3-Benzyl-3-phenylazetidin-2-one. One direction is the development of new derivatives with improved pharmacological properties. Another direction is the investigation of its potential as a therapeutic agent for the treatment of various diseases. Additionally, further studies are needed to elucidate its mechanism of action and to explore its potential as a tool for biochemical and physiological research.
Conclusion
In conclusion, 3-Benzyl-3-phenylazetidin-2-one is a chemical compound with significant potential in various fields of scientific research. Its ease of synthesis, availability, and promising pharmacological properties make it a valuable scaffold for the development of new drugs. Its mechanism of action and biochemical and physiological effects warrant further investigation, and its potential as a tool for research is also worth exploring.

Synthesis Methods

The synthesis method of 3-Benzyl-3-phenylazetidin-2-one involves the reaction of benzylamine and phenylglyoxylic acid in the presence of a dehydrating agent such as thionyl chloride. The reaction produces 3-Benzyl-3-phenylazetidin-2-one as a white crystalline solid with a high yield of up to 85%. This method is simple, efficient, and cost-effective, making it suitable for large-scale production.

Scientific Research Applications

3-Benzyl-3-phenylazetidin-2-one has been extensively studied for its potential applications in various fields. In medicinal chemistry, it has shown promising results as a scaffold for the development of new drugs for the treatment of various diseases such as cancer, Alzheimer's disease, and HIV. It has also been studied for its antibacterial, antifungal, and antiviral properties.

properties

CAS RN

17197-61-4

Product Name

3-Benzyl-3-phenylazetidin-2-one

Molecular Formula

C16H15NO

Molecular Weight

237.3 g/mol

IUPAC Name

3-benzyl-3-phenylazetidin-2-one

InChI

InChI=1S/C16H15NO/c18-15-16(12-17-15,14-9-5-2-6-10-14)11-13-7-3-1-4-8-13/h1-10H,11-12H2,(H,17,18)

InChI Key

MNAKQZFPMNVHMW-UHFFFAOYSA-N

SMILES

C1C(C(=O)N1)(CC2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

C1C(C(=O)N1)(CC2=CC=CC=C2)C3=CC=CC=C3

synonyms

3-Benzyl-3-phenylazetidin-2-one

Origin of Product

United States

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